REACTION_CXSMILES
|
[O-]CC.[Na+].O1CCCC1.[C:10]([C:13]1[C:18]([Cl:19])=[CH:17][C:16]([C:20]([F:23])([F:22])[F:21])=[CH:15][N:14]=1)(=[O:12])[CH3:11].[F:24][C:25]([F:32])([F:31])[C:26](OCC)=[O:27]>O>[Cl:19][C:18]1[C:13]([C:10](=[O:12])[CH2:11][C:26](=[O:27])[C:25]([F:32])([F:31])[F:24])=[N:14][CH:15]=[C:16]([C:20]([F:22])([F:23])[F:21])[CH:17]=1 |f:0.1|
|
Name
|
|
Quantity
|
608 mg
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=NC=C(C=C1Cl)C(F)(F)F
|
Name
|
|
Quantity
|
635 mg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OCC)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 13 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the reaction liquid
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Reaction Time |
13 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(C1)C(F)(F)F)C(CC(C(F)(F)F)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |